(1S,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a bromophenyl group. Its unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (1S,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. It may serve as a precursor for developing drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of (1S,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
1-Amino-3-(3-chlorophenyl)cyclopentane-1-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
1-Amino-3-(3-fluorophenyl)cyclopentane-1-carboxylic acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
(1S,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a bromophenyl group
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(1S,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(6-10)9-4-5-12(14,7-9)11(15)16/h1-3,6,9H,4-5,7,14H2,(H,15,16)/t9-,12-/m0/s1 |
InChI Key |
WJPWSURSXGOKPY-CABZTGNLSA-N |
Isomeric SMILES |
C1C[C@](C[C@H]1C2=CC(=CC=C2)Br)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C2=CC(=CC=C2)Br)(C(=O)O)N |
Origin of Product |
United States |
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